1-Methyl-3-(4-sulfobutyl)imidazolium hydrogen sulfate
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Overview
Description
1-Methyl-3-(4-sulfobutyl)imidazolium hydrogen sulfate is a type of ionic liquid, which is a salt in the liquid state at room temperature. This compound is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in water and organic solvents. It is widely used in various fields, including chemistry, biology, medicine, and industry, due to its ability to act as a solvent, catalyst, and reagent.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-3-(4-sulfobutyl)imidazolium hydrogen sulfate can be synthesized through a multi-step process. The synthesis typically involves the alkylation of imidazole with 1-chlorobutane to form 1-butylimidazole. This intermediate is then reacted with methyl sulfate to produce 1-methyl-3-butylimidazolium methyl sulfate. Finally, the methyl sulfate group is replaced with a hydrogen sulfate group through an ion exchange reaction with sulfuric acid .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through distillation or crystallization techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(4-sulfobutyl)imidazolium hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar solvents.
Major Products Formed
Oxidation: Sulfate derivatives.
Reduction: Reduced imidazolium salts.
Substitution: Substituted imidazolium compounds.
Scientific Research Applications
1-Methyl-3-(4-sulfobutyl)imidazolium hydrogen sulfate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-3-(4-sulfobutyl)imidazolium hydrogen sulfate involves its ability to interact with various molecular targets and pathways. As an ionic liquid, it can stabilize transition states and intermediates in chemical reactions, thereby enhancing reaction rates and selectivity. Its hydrogen sulfate group can participate in hydrogen bonding and electrostatic interactions, which contribute to its catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-3-methylimidazolium hydrogen sulfate
- 1-Methylimidazolium hydrogen sulfate
- 1-Butyl-3-methylimidazolium chloride
Uniqueness
1-Methyl-3-(4-sulfobutyl)imidazolium hydrogen sulfate stands out due to its unique combination of a sulfobutyl group and a hydrogen sulfate anion. This combination imparts distinct properties, such as enhanced solubility and catalytic activity, making it more versatile compared to other similar compounds .
Properties
Molecular Formula |
C8H16N2O7S2 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
hydrogen sulfate;1-(3-methyl-1H-imidazol-3-ium-2-yl)butane-1-sulfonic acid |
InChI |
InChI=1S/C8H14N2O3S.H2O4S/c1-3-4-7(14(11,12)13)8-9-5-6-10(8)2;1-5(2,3)4/h5-7H,3-4H2,1-2H3,(H,11,12,13);(H2,1,2,3,4) |
InChI Key |
ZPAKGDVDAFOWRO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=[N+](C=CN1)C)S(=O)(=O)O.OS(=O)(=O)[O-] |
Origin of Product |
United States |
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